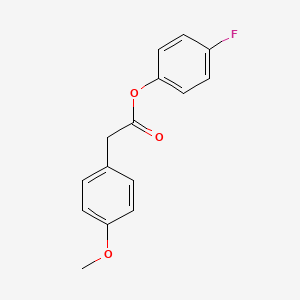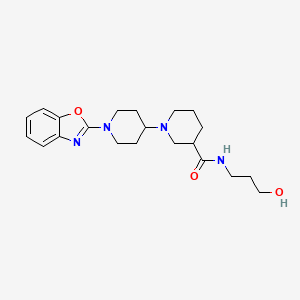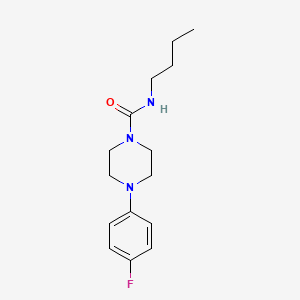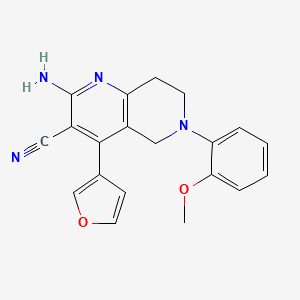
4-fluorophenyl (4-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl (4-methoxyphenyl)acetate is an organic compound with the molecular formula C15H13FO3. It is a derivative of phenyl acetate, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 4-position of the other phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorophenyl (4-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 4-fluorophenylacetic acid with 4-methoxyphenol in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .
Another method involves the use of Suzuki–Miyaura coupling, where 4-fluorophenylboronic acid is coupled with 4-methoxyphenyl acetate in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher efficiency and yield. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorophenyl (4-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: 4-Fluorophenyl (4-methoxyphenyl)acetic acid or 4-fluorophenyl (4-methoxyphenyl)ketone.
Reduction: 4-Fluorophenyl (4-methoxyphenyl)methanol.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluorophenyl (4-methoxyphenyl)acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-fluorophenyl (4-methoxyphenyl)acetate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to a reduction in disease symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylacetic acid: Similar in structure but lacks the methoxy group.
4-Methoxyphenylacetic acid: Similar in structure but lacks the fluorine atom.
4-Fluorophenyl (4-hydroxyphenyl)acetate: Similar but has a hydroxyl group instead of a methoxy group.
Uniqueness
4-Fluorophenyl (4-methoxyphenyl)acetate is unique due to the presence of both the fluorine and methoxy substituents, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
(4-fluorophenyl) 2-(4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-13-6-2-11(3-7-13)10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOYDYVCMWWDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5284565.png)
![1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5284574.png)
![8-[(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5284585.png)

![1-methyl-1'-[(1-methyl-1H-indol-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5284593.png)
![3-Amino-9H-indeno[1,2-E][1,2,4]triazin-9-one](/img/structure/B5284600.png)
![2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5284601.png)
![4-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5284611.png)
![N-(4-ethoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5284623.png)
![N-[2-(3-methoxyphenoxy)ethyl]methanesulfonamide](/img/structure/B5284630.png)

![(1S,3R)-3-amino-N-[[5-(2-chlorophenyl)furan-2-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B5284652.png)
![2-{[4-ALLYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-BENZYLACETAMIDE](/img/structure/B5284655.png)
